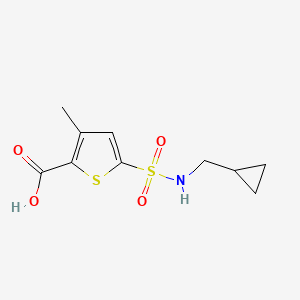
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a sulfamoyl group attached to a cyclopropylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors and carbon sources.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Substitution with the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonamide is reacted with the thiophene ring.
Attachment of the Cyclopropylmethyl Moiety: The cyclopropylmethyl group can be attached through alkylation reactions, using cyclopropylmethyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(n-(Cyclopropylmethyl)sulfamoyl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylfuran-2-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
5-(n-(Cyclopropylmethyl)sulfamoyl)-3-methylthiophene-2-carboxylic acid is unique due to the presence of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. Additionally, the combination of the sulfamoyl group and the cyclopropylmethyl moiety provides distinct steric and electronic characteristics that can affect its interactions with biological targets.
Propiedades
Fórmula molecular |
C10H13NO4S2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
5-(cyclopropylmethylsulfamoyl)-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4S2/c1-6-4-8(16-9(6)10(12)13)17(14,15)11-5-7-2-3-7/h4,7,11H,2-3,5H2,1H3,(H,12,13) |
Clave InChI |
FTPSGTUSHZYWHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1)S(=O)(=O)NCC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Trifluoroacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14896054.png)
![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)
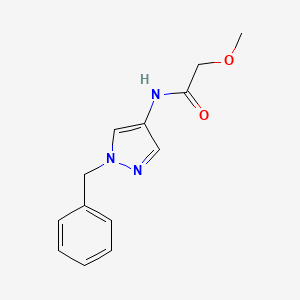
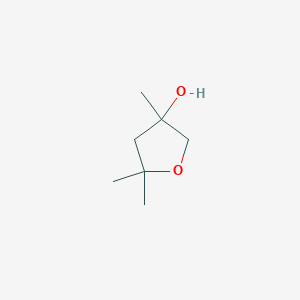
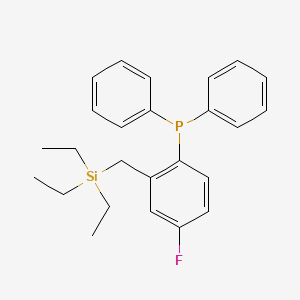
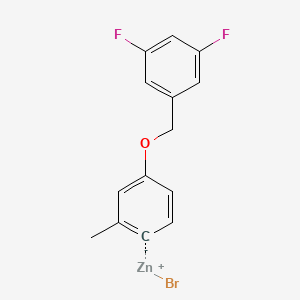
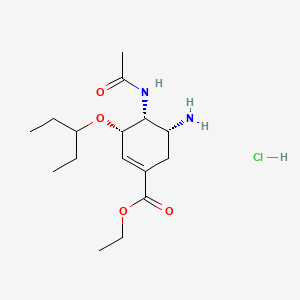
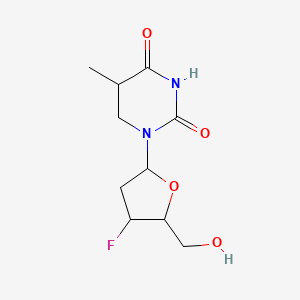
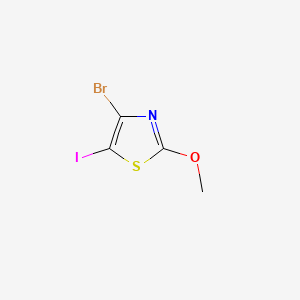

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
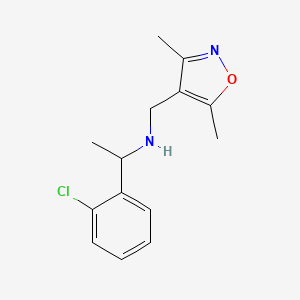
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
